molecular formula C19H23N3OS B14235250 N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide CAS No. 386281-44-3

N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide

Katalognummer: B14235250
CAS-Nummer: 386281-44-3
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: RUHWYODMRHDUMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide typically involves multiple steps. One common method includes the reaction of diphenylmethyl isothiocyanate with 3-aminopropylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Dimethylaminopropyl)methacrylamide
  • N-(3-Dimethylaminopropyl)acrylamide
  • N-(3-Dimethylaminopropyl)carbamate

Uniqueness

N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its diphenylmethyl group and carbamothioyl moiety contribute to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

386281-44-3

Molekularformel

C19H23N3OS

Molekulargewicht

341.5 g/mol

IUPAC-Name

N-[3-(benzhydrylcarbamothioylamino)propyl]acetamide

InChI

InChI=1S/C19H23N3OS/c1-15(23)20-13-8-14-21-19(24)22-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-14H2,1H3,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

RUHWYODMRHDUMI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.